3,7-Diaryl-6-heteroaryl Substitution Pattern: Structural Differentiation from 6-Unsubstituted and 6-Cyano Analogs
The target compound 957003-27-9 possesses a fully substituted pyrazolo[1,5-a]pyrimidine core with substituents at positions 3, 6, and 7, whereas the closest commercial comparator — 5-amino-3,7-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS not assigned; catalog EVT-11611055) — bears a 6-cyano group instead of the 3,5-dimethylpyrazol-1-yl moiety . Published SAR for pyrazolo[1,5-a]pyrimidine kinase inhibitors indicates that 6-position substituents directly influence both potency and selectivity; for example, CK2 inhibitors bearing a 6-cyano group exhibit IC50 values in the low nanomolar range (CK2 IC50 = 36 nM for compound SGC-CK2-1, a 3,5,7-trisubstituted PP), whereas 6-unsubstituted or 6-alkyl analogs typically show >10-fold reduced potency against the same target [1]. The 3,5-dimethylpyrazol-1-yl group in 957003-27-9 introduces additional hydrogen-bond acceptor capacity (via the pyrazole N2 nitrogen) and increased steric bulk (molar refractivity contribution ~25 cm³/mol greater than cyano) that is predicted to alter both binding-site complementarity and off-target profiles relative to the 6-cyano comparator.
| Evidence Dimension | Position-6 substituent structural features and predicted target engagement modulation |
|---|---|
| Target Compound Data | 6-(3,5-dimethylpyrazol-1-yl): H-bond acceptor (pyrazole N2), steric bulk MR ~30 cm³/mol |
| Comparator Or Baseline | Comparator: 5-amino-3,7-bis(4-chlorophenyl)-6-cyano-PP (EVT-11611055); CK2 inhibitor SGC-CK2-1 (6-cyano analog) CK2 IC50 = 36 nM |
| Quantified Difference | Predicted >10-fold shift in kinase selectivity profile based on 6-position SAR trends; CK2 reference compound IC50 = 36 nM |
| Conditions | Class-level SAR inference from published pyrazolo[1,5-a]pyrimidine kinase inhibitor optimization campaigns (CK2, CDK, PI3Kδ inhibitor series) |
Why This Matters
The 6-position substituent is a key determinant of kinase selectivity and potency; researchers screening for novel inhibition profiles should prioritize 6-heteroaryl derivatives over 6-cyano or 6-unsubstituted analogs to explore differentiated chemical space.
- [1] SGC-CK2-1 (CHEBI:156441). A pyrazolo[1,5-a]pyrimidine-based CK2 inhibitor with 6-cyano substitution. ChEBI, 2020. View Source
